2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid
Description
This compound is a benzoic acid derivative featuring a conjugated cyano-propenoyl group linked to a substituted pyrrole ring via an amide bond. The pyrrole moiety is substituted with 2,5-dimethyl and 1-(3-methylphenyl) groups, which likely influence steric and electronic properties. Such structural features are critical in pharmaceutical and materials science applications, where solubility, crystallinity, and molecular recognition are paramount .
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-7-6-8-20(11-15)27-16(2)12-18(17(27)3)13-19(14-25)23(28)26-22-10-5-4-9-21(22)24(29)30/h4-13H,1-3H3,(H,26,28)(H,29,30)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSOCFLOIAMUFN-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 280.32 g/mol. The structure features a pyrrole ring, a cyano group, and an amino acid moiety, which contribute to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C17H16N2O2 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide |
| SMILES | N#C/C(C(O)=O)=C\C1=C(C)N(C2=CC=CC(C)=C2)C(C)=C1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially affecting the production of pro-inflammatory cytokines.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting DNA gyrase, which is crucial for bacterial replication .
- Antitumor Effects : Pyrrole derivatives have been shown to exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
A study examining the antimicrobial activity of pyrrole derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Pyrrole Derivative A | 32 | MRSA |
| Pyrrole Derivative B | 64 | E. coli |
These findings suggest that the compound may possess similar antimicrobial properties due to its structural characteristics .
Antitumor Activity
Research on related pyrrole compounds indicates potential antitumor effects through mechanisms such as DNA intercalation and inhibition of topoisomerases. For instance, studies have shown that certain pyrrole-based compounds can inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
Case Studies
- Case Study on Antibacterial Activity : A recent investigation into the antibacterial effects of pyrrole derivatives indicated that modifications to the pyrrole ring significantly enhanced activity against resistant strains of bacteria such as MRSA and VRE. The study highlighted the importance of substituents on the aromatic rings for enhancing biological efficacy .
- Case Study on Antitumor Effects : Another study focused on the cytotoxic effects of pyrrole derivatives on human cancer cell lines demonstrated that these compounds could effectively induce cell cycle arrest and apoptosis through mitochondrial pathways, offering insights into their potential as anticancer agents .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including 2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid. Research indicates that compounds containing the pyrrole moiety exhibit significant activity against resistant bacterial strains. For instance:
- Pyrrole-containing compounds have been shown to possess potent antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. In vitro studies demonstrated minimum inhibitory concentrations (MICs) that are competitive with standard antibiotics such as vancomycin .
Drug Design and Synthesis
The compound serves as a lead structure in drug design due to its ability to interact with biological targets effectively. Its unique functional groups allow for modifications that can enhance potency and selectivity.
- Synthesis of Pyrrole Derivatives : The synthesis of this compound often involves multi-step reactions that can be optimized for yield and purity. Techniques such as:
- Potential as a Lead Compound : The structural features of this compound make it an attractive candidate for further modifications aimed at improving its pharmacological profile. For example, derivatives can be synthesized to increase lipophilicity or alter solubility characteristics, enhancing bioavailability.
Study on Antibacterial Efficacy
A recent investigation into pyrrole derivatives demonstrated that modifications to the 2-cyano group significantly enhanced antibacterial activity against Gram-positive bacteria. The study reported that specific substitutions on the pyrrole ring led to MIC values lower than those observed for traditional antibiotics .
Development of Antituberculosis Agents
Another study explored the modification of pyrrole derivatives to create effective antituberculosis agents. The synthesized compounds were tested against Mycobacterium tuberculosis, showing promising results with MIC values indicating strong activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural and Functional Comparison of Selected Analogues
Physicochemical and Functional Differences
Hydrogen Bonding and Crystallinity: The target compound’s benzoic acid and amide groups enable extensive hydrogen bonding, likely leading to stable crystalline phases, as inferred from Etter’s graph set analysis . In contrast, the methyl ester analogue (Table 1, Row 2) lacks strong H-bond donors, reducing crystallinity.
Solubility and Bioavailability :
- The benzoic acid group in the target compound enhances aqueous solubility relative to ester derivatives (e.g., Table 1, Row 2), which are more lipophilic. This property is critical for pharmacokinetics in drug design .
- The pyridinyl and pyrimidinyl groups in the methyl ester analogue may improve binding affinity in biological systems but reduce solubility due to increased hydrophobicity .
This could impact molecular packing in solid-state structures . The furan ring in the third analogue (Table 1, Row 3) lacks nitrogen atoms, altering electronic conjugation and reducing dipole interactions compared to pyrrole- or pyridine-containing compounds .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows pathways similar to those described for pyridinyl derivatives (e.g., condensation of cyano-ethenyl precursors with aromatic amines in acetic acid) .
- Crystallographic Analysis : Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are essential for resolving the complex hydrogen-bonding networks inferred for this compound .
Q & A
Q. How to investigate synergistic effects with existing antibiotics?
- Methodological Answer :
- Checkerboard assay : Calculate fractional inhibitory concentration indices (FICI) for combinations with isoniazid or bedaquiline .
- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify pathways enhanced by combination therapy .
- Isobolographic analysis : Quantify synergy/antagonism at varying concentration ratios .
Data Integration and Reporting
Q. How to standardize data reporting for reproducibility in SAR studies?
- Methodological Answer :
- FAIR principles : Ensure data is Findable (DOIs), Accessible (public repositories), Interoperable (SMILES/InChI), and Reusable (detailed metadata) .
- Electronic lab notebooks : Use platforms like LabArchives to document synthetic protocols and raw spectral data .
- MIAME compliance : Adopt Minimum Information About a Medicinal Chemistry Experiment guidelines for bioactivity data .
Q. What statistical tools are essential for analyzing dose-response relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
